

Flopropione: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: Flopropione

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Abstract

Flopropione (1-(2,4,6-trihydroxyphenyl)propan-1-one) is a synthetic organic compound recognized for its spasmolytic properties. Initially synthesized via a Hoesch reaction involving phloroglucinol, its mechanism of action has been a subject of evolving research. While earlier theories pointed towards catechol-O-methyltransferase (COMT) inhibition and serotonin (5-HT) receptor antagonism, recent evidence strongly suggests a different pathway. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of **Flopropione**, including detailed experimental protocols and spectral data. A significant focus is placed on its more recently proposed mechanism of action involving the modulation of intracellular calcium signaling through ryanodine and inositol 1,4,5-trisphosphate (IP3) receptors.

Discovery and Overview

Flopropione, a derivative of phloroglucinol, was developed as a spasmolytic agent.^[1] It has been used clinically in some regions for conditions requiring the relaxation of smooth muscle.^[2] Its initial proposed mechanisms of action, including COMT inhibition and 5-HT receptor antagonism, have been challenged by recent pharmacological studies.^[3] These newer studies indicate that the spasmolytic effects of **Flopropione** are likely independent of these pathways and are instead linked to the regulation of intracellular calcium levels.^{[3][4]}

Chemical Properties and Data

Flopropione is a crystalline solid with the following chemical and physical properties:

Property	Value	Source
IUPAC Name	1-(2,4,6-trihydroxyphenyl)propan-1-one	[3]
Synonyms	2',4',6'-Trihydroxypropiophenone, Phloropropiophenone	[5]
CAS Number	2295-58-1	[6]
Molecular Formula	C ₉ H ₁₀ O ₄	[6]
Molar Mass	182.17 g/mol	[3]
Melting Point	446.7 K (173.55 °C) (Joback Method - Calculated)	[2]
Boiling Point	686.05 K (412.9 °C) (Joback Method - Calculated)	[2]
Solubility	DMSO: 36 mg/mL	[1]
Water Solubility	-1.1 (log ₁₀ (mol/L)) (Crippen Method - Calculated)	[2]
pKa	Not available	

Synthesis of Flopropione

The synthesis of **Flopropione** is achieved through the Hoesch reaction, a type of Friedel-Crafts acylation.[1] This reaction involves the condensation of phloroglucinol with propionitrile in the presence of a Lewis acid catalyst and hydrogen chloride.

Experimental Protocol: Adapted Hoesch Reaction for Flopropione Synthesis

This protocol is adapted from the synthesis of the closely related compound, 2',4',6'-trihydroxyacetophenone, and is expected to yield **Flopropione** with minor modifications.

Materials:

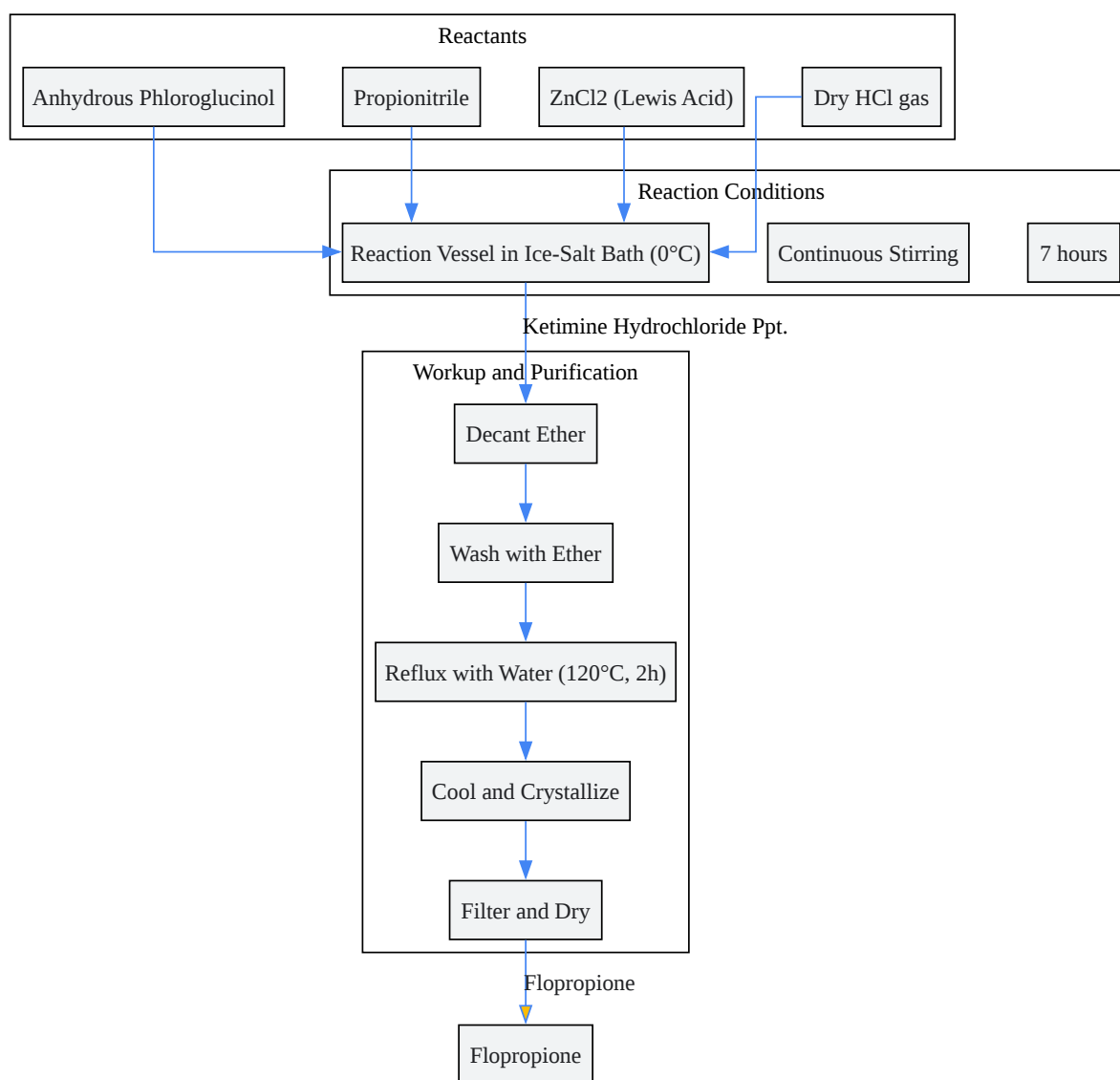
- Anhydrous Phloroglucinol
- Propionitrile (freshly distilled)
- Anhydrous Diisopropyl Ether
- Fused Zinc Chloride (powdered)
- Dry Hydrogen Chloride gas
- Norite (activated carbon)

Procedure:

- A mixture of well-dried phloroglucinol (1.98 mol), propionitrile (6.95 mol), anhydrous diisopropyl ether (5.95 mol), and finely powdered fused zinc chloride (0.036 mol) is placed in a suitable reaction flask.
- The flask is cooled in an ice-salt mixture to 0 °C with continuous stirring.
- A rapid stream of dry hydrogen chloride gas is passed through the solution for 7 hours.
- The flask is then sealed and stored in a refrigerator overnight.
- The diisopropyl ether is decanted to separate the bulky orange-yellow precipitate of the ketimine hydrochloride.
- The precipitate is washed with anhydrous diisopropyl ether (100 mL).
- The solid is transferred to a round-bottom flask with distilled water (2.5 L) and refluxed with stirring for 2 hours at 120 °C.
- The mixture is cooled to room temperature and left to stand overnight.

- The resulting crystalline product is filtered and dried under vacuum at 120 °C.

Synthesis Workflow



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Caption: Hoesch reaction workflow for the synthesis of **Flopropione**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (500 MHz, Methanol-d ₄)	¹³ C NMR (126 MHz, Methanol-d ₄)
δ 5.80 (s, 2H)	δ 210.3
δ 3.04–3.07 (m, 2H)	δ 164.2
δ 1.12 (dt, J = 1.47, 7.21 Hz, 3H)	δ 164.0
δ 103.2	
δ 94.5	
δ 38.5	
δ 18.3	

Source:[7]

Other Spectroscopic Data

Experimental UV-Visible, Infrared (IR), and Mass Spectrometry (MS) data for **Flopropione** are not readily available in the reviewed literature.

Mechanism of Action: A Paradigm Shift The Evolving Understanding of Flopropione's Spasmolytic Effect

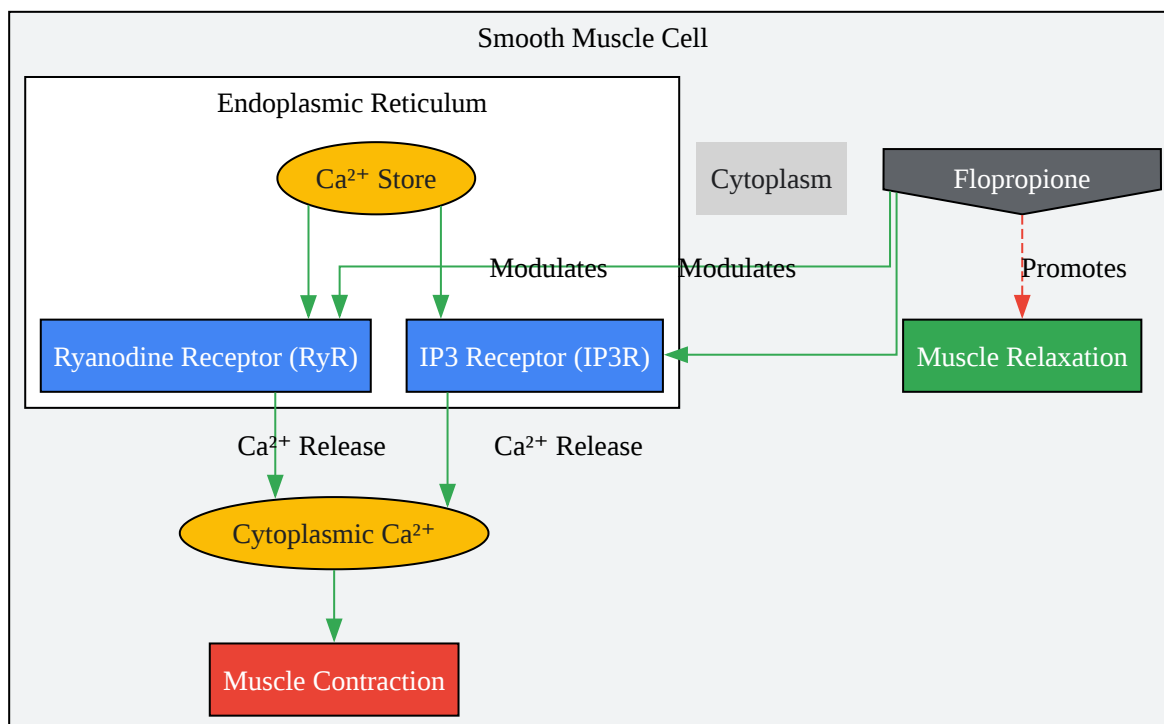
Initial pharmacological profiles suggested that **Flopropione** exerted its spasmolytic effects through the inhibition of catechol-O-methyltransferase (COMT) and as a serotonin (5-HT) receptor antagonist.[1] However, more recent and detailed investigations have cast significant doubt on these mechanisms. Studies have shown that a potent and selective COMT inhibitor, entacapone, did not replicate the spasmolytic effects of **Flopropione** on isolated guinea pig

ureter and sphincter of Oddi.[3][4] This indicates that COMT inhibition is not the primary mechanism for its smooth muscle relaxant properties.[3][4][6]

Current Hypothesis: Modulation of Intracellular Calcium Signaling

The current leading hypothesis for **Flopropione**'s mechanism of action centers on its ability to modulate intracellular calcium (Ca^{2+}) signaling.[3] The spasmolytic effect of **Flopropione** is thought to arise from its interaction with ryanodine receptors (RyRs) and/or inositol 1,4,5-trisphosphate (IP_3) receptors located on the membrane of the endoplasmic/sarcoplasmic reticulum.[3][4]

These receptors are crucial channels that release stored Ca^{2+} into the cytoplasm, a key step in initiating smooth muscle contraction. By potentially acting on these receptors, **Flopropione** may disrupt the coordinated release of Ca^{2+} , leading to a decrease in cytoplasmic Ca^{2+} concentration and subsequent smooth muscle relaxation.[3]



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Caption: Proposed mechanism of **Flopropione** via modulation of Ca^{2+} release.

Conclusion

Flopropione remains a compound of interest due to its spasmolytic properties. While its synthesis via the Hoesch reaction is well-established, the understanding of its mechanism of action has significantly evolved. The focus of future research should be on definitively elucidating the molecular interactions between **Flopropione** and the ryanodine and IP_3 receptors to validate the current hypothesis. Furthermore, the acquisition of a complete set of experimental spectroscopic data would be invaluable for its comprehensive chemical characterization. This detailed understanding will be crucial for any future drug development efforts involving **Flopropione** or its analogs.

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